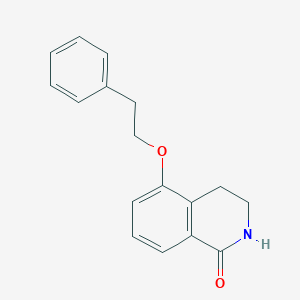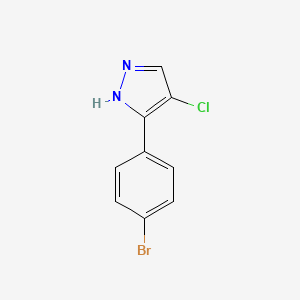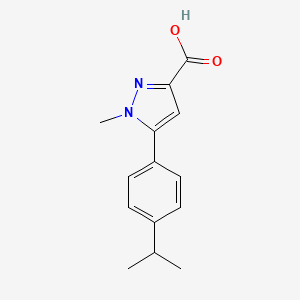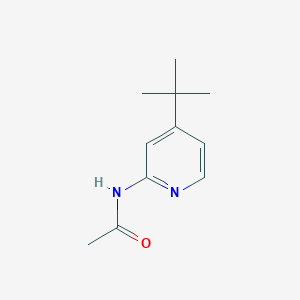![molecular formula C13H13N3O2 B13869099 2-nitro-N-[2-(3-pyridinyl)ethyl]aniline](/img/structure/B13869099.png)
2-nitro-N-[2-(3-pyridinyl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(2-pyridin-3-ylethyl)aniline is an organic compound that belongs to the class of nitroanilines It features a nitro group (-NO2) attached to an aniline ring, which is further substituted with a pyridine ring through an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(2-pyridin-3-ylethyl)aniline typically involves the nitration of aniline derivatives followed by coupling with pyridine derivatives. One common method is the nitration of 2-chloroaniline to form 2-nitroaniline, which is then reacted with 2-(3-pyridyl)ethylamine under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-nitro-N-(2-pyridin-3-ylethyl)aniline may involve large-scale nitration processes followed by catalytic hydrogenation and coupling reactions. The choice of catalysts, solvents, and reaction conditions is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(2-pyridin-3-ylethyl)aniline undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Iron, tin, or zinc with hydrochloric acid.
Substitution: Strong nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 2-amino-N-(2-pyridin-3-ylethyl)aniline.
Substitution: Various substituted aniline derivatives.
Oxidation: Oxidized nitroaniline derivatives.
Scientific Research Applications
2-nitro-N-(2-pyridin-3-ylethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-nitro-N-(2-pyridin-3-ylethyl)aniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-nitroaniline: Similar structure but lacks the pyridine ring.
3-nitroaniline: Nitro group positioned differently on the aniline ring.
4-nitroaniline: Nitro group positioned at the para position on the aniline ring.
Uniqueness
2-nitro-N-(2-pyridin-3-ylethyl)aniline is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical and biological properties. The ethyl linker provides flexibility and enhances the compound’s ability to interact with various molecular targets .
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-nitro-N-(2-pyridin-3-ylethyl)aniline |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)13-6-2-1-5-12(13)15-9-7-11-4-3-8-14-10-11/h1-6,8,10,15H,7,9H2 |
InChI Key |
IHVZVYLGVKYSTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC2=CN=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13869022.png)
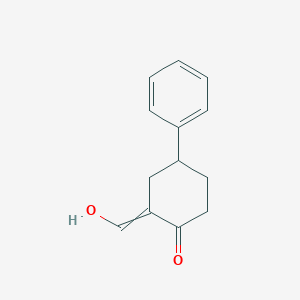

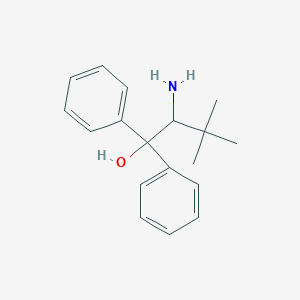
phosphane](/img/structure/B13869044.png)
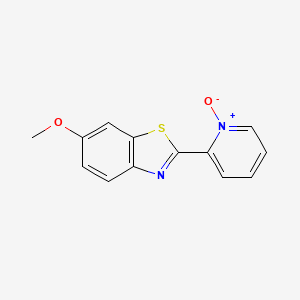
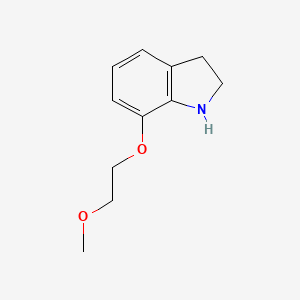
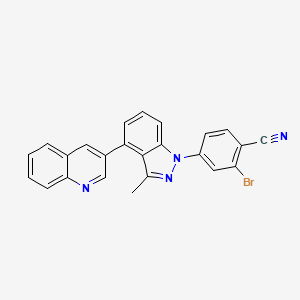
![4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13869080.png)
